molecular formula C7H8OS B7842520 5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol

5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol

Cat. No.: B7842520
M. Wt: 140.20 g/mol
InChI Key: MANOPCWSPGPWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Thiophene-Fused Heterocycles in Contemporary Organic Chemistry

Thiophene-fused heterocycles are a class of organic compounds that have garnered significant attention in modern organic synthesis and materials science. nih.gov The fusion of a thiophene (B33073) ring with other cyclic systems gives rise to a diverse array of molecular frameworks with unique electronic and steric properties. These properties make them valuable building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials such as organic semiconductors. nih.govspringerprofessional.deresearchgate.net The sulfur atom in the thiophene ring can participate in non-covalent interactions, influencing the solid-state packing and ultimately the material's performance.

Structural Characteristics and Relevance of Dihydrocyclopenta[b]thiophene Systems

The dihydrocyclopenta[b]thiophene system consists of a thiophene ring fused to a cyclopentane (B165970) ring. The partial saturation of the cyclopentane ring introduces a three-dimensional character to the otherwise planar aromatic thiophene ring. This structural feature can be crucial in modulating the biological activity of molecules by providing specific spatial arrangements for interaction with biological targets. The core structure, 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one , is a key intermediate in the synthesis of various derivatives. researchgate.netimmograf.combldpharm.com The presence of a carbonyl group in the five-membered ring offers a reactive site for a multitude of chemical transformations, including reduction to the corresponding alcohol, 5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol .

Current Academic Research Trajectories for this compound

While extensive research exists for the broader class of cyclopenta[b]thiophene derivatives, dedicated studies on This compound are less common. Current research trajectories for the scaffold in general point towards its application in medicinal chemistry, particularly in the development of anticancer agents and inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. nih.govnih.govnih.gov Furthermore, the electronic properties of the thiophene core make these compounds candidates for investigation in materials science as organic semiconductors. ucla.eduacs.org Research on the specific alcohol derivative is likely to follow these broader trends, exploring its potential as a synthon for more complex molecules and evaluating its own biological and material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c8-6-1-2-7-5(6)3-4-9-7/h3-4,6,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANOPCWSPGPWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,6 Dihydro 4h Cyclopenta B Thiophen 4 Ol and Analogous Structures

Direct Synthesis Approaches for 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-ol

The most straightforward methods for obtaining this compound involve the direct manipulation of a pre-formed cyclopenta[b]thiophene core structure.

Reductive Transformations from 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one Precursors

A primary and widely utilized route to this compound is the reduction of its corresponding ketone, 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one. This transformation is typically achieved using various reducing agents, with the choice of reagent influencing the reaction conditions and, in some cases, the stereochemical outcome.

Commonly employed reducing agents include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.govresearchgate.netstrath.ac.uk These reagents act as sources of hydride ions (H⁻), which nucleophilically attack the electrophilic carbonyl carbon of the ketone. A subsequent workup with a protic solvent then furnishes the desired alcohol.

Table 1: Reductive Agents for the Synthesis of this compound

Reducing AgentTypical SolventReaction ConditionsNotes
Sodium Borohydride (NaBH₄)Methanol, EthanolRoom TemperatureA milder reducing agent, generally selective for aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, Tetrahydrofuran (THF)0 °C to Room TemperatureA powerful reducing agent capable of reducing a wide range of functional groups. nih.gov Requires anhydrous conditions and careful handling due to its high reactivity with water. nih.gov
Catalytic HydrogenationEthanol, Ethyl acetateH₂ gas, Metal catalyst (e.g., Pd/C, PtO₂)Can be used for the reduction of the ketone, although it may also affect other reducible functional groups within the molecule. unito.it

The selection of the reducing agent and solvent system can be critical in achieving high yields and purity of the final product. For instance, while LiAlH₄ is a more potent reducing agent, its lack of selectivity can be a drawback if other reducible functional groups are present in the molecule. nih.gov In such cases, the milder and more selective sodium borohydride is often preferred.

Development of Novel Synthetic Pathways to the this compound Core

While the reduction of the corresponding ketone is a common strategy, research into novel synthetic pathways that directly afford the this compound core is an area of ongoing interest. These methods aim to construct the bicyclic alcohol in a more convergent manner, potentially reducing the number of synthetic steps.

One conceptual approach involves the cyclization of a suitably functionalized thiophene (B33073) derivative. For example, a thiophene molecule bearing a side chain that can undergo an intramolecular reaction to form the fused cyclopentanol (B49286) ring could provide a direct entry to the target structure.

Multicomponent Reaction Protocols for Cyclopenta[b]thiophene Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to constructing the cyclopenta[b]thiophene scaffold.

Applications of the Gewald Reaction and Related Cyclization Strategies

The Gewald reaction is a powerful and versatile multicomponent reaction used for the synthesis of 2-aminothiophenes. mdpi.comnih.gov This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. mdpi.com

For the synthesis of cyclopenta[b]thiophene derivatives, cyclopentanone (B42830) can be employed as the ketone component. The reaction proceeds through an initial Knoevenagel condensation between cyclopentanone and the active methylene (B1212753) compound, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield a 2-aminocyclopenta[b]thiophene derivative. researchgate.net These derivatives can then serve as versatile intermediates for further functionalization to access a range of substituted cyclopenta[b]thiophenes. researchgate.netfrontiersin.org

Table 2: Gewald Reaction for the Synthesis of Cyclopenta[b]thiophene Precursors

KetoneActive Methylene CompoundBaseProduct Type
CyclopentanoneMalononitrileMorpholine, Piperidine2-Amino-3-cyano-4,5-dihydro-cyclopenta[b]thiophene
CyclopentanoneEthyl CyanoacetateMorpholine, PiperidineEthyl 2-amino-4,5-dihydro-cyclopenta[b]thiophene-3-carboxylate

The Gewald reaction is highly valued for its operational simplicity and the ability to generate polysubstituted thiophenes in a single step. nih.gov Modifications to the classical Gewald conditions, such as the use of microwave irradiation, have been shown to accelerate the reaction and improve yields. strath.ac.uknih.govrsc.orgorganic-chemistry.org

Indium-Catalyzed Multicomponent Reaction Strategies

Indium-catalyzed reactions have emerged as a valuable tool in organic synthesis due to the unique reactivity and Lewis acidic nature of indium salts. While specific applications of indium-catalyzed MCRs for the direct synthesis of this compound are not extensively documented, indium catalysts have shown promise in the synthesis of various heterocyclic compounds, including those containing sulfur. tandfonline.com

For instance, indium(III) triflate has been utilized to catalyze the synthesis of various organic molecules, showcasing its potential in facilitating complex bond formations under mild conditions. organic-chemistry.org The development of indium-catalyzed multicomponent strategies for the construction of the cyclopenta[b]thiophene core represents a promising area for future research, potentially offering novel and efficient routes to the target molecule and its derivatives.

Advanced Synthetic Techniques for Functionalized Cyclopenta[b]thiophenes

The functionalization of the cyclopenta[b]thiophene core is crucial for creating a diverse range of analogs with potentially interesting chemical and physical properties. Advanced synthetic techniques, including microwave-assisted synthesis and transition-metal-catalyzed cross-coupling reactions, play a significant role in this area.

Microwave-assisted organic synthesis (MAOS) has been demonstrated to be an effective technology for accelerating the synthesis of thiophene derivatives. strath.ac.uknih.govrsc.orgorganic-chemistry.org The use of microwave irradiation can lead to shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. This technique has been successfully applied to various thiophene syntheses, including the Gewald reaction and Suzuki coupling reactions for the introduction of aryl substituents. rsc.org

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the thiophene ring. These methods allow for the introduction of a wide array of substituents, which can then be further manipulated to construct the desired cyclopentanol ring or to modify the properties of the final molecule. The synthesis of various thieno[2,3-b]pyridine (B153569) derivatives, which share a similar fused heterocyclic structure, often relies on such catalytic methods for their construction and functionalization. nih.govut.ac.ir

C-H Functionalization and Derivatization Methodologies

The derivatization of the 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold is crucial for creating a library of compounds for further research. Post-synthesis modification often focuses on the thiophene ring, which is amenable to various functionalization reactions. While direct C-H functionalization is a growing field in organic chemistry, derivatization often proceeds from pre-functionalized precursors, such as brominated thiophenes. nih.gov

Research into related cyclopropylthiophenes has demonstrated that the thiophene ring can be furnished with nitrile, bromide, and sulfonyl chloride functionalities, showcasing the potential for diverse derivatization. nih.gov Specific derivatives of the 5,6-dihydro-4H-cyclopenta[b]thiophene system that have been synthesized include (5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanol and 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde. bldpharm.comcymitquimica.com Another documented derivative is methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. sigmaaldrich.com These examples underscore the capability to introduce a variety of functional groups onto the thiophene portion of the molecule, enabling the synthesis of a wide range of analogues.

Cross-Coupling Reaction Strategies (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds in the synthesis of thiophene-containing compounds. nih.gov The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a particularly favored strategy due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.govnih.gov

In the context of thiophene derivatives, the Suzuki reaction is frequently used to couple aryl or heteroaryl groups to the thiophene ring, typically starting from a bromothiophene precursor. nih.govtubitak.gov.tr This methodology allows for the efficient installation of thiophene rings into larger π-conjugated systems. rsc.org The choice of catalyst, base, and solvent system is critical for optimizing reaction yields. Common catalysts include palladium complexes with phosphine (B1218219) ligands like Pd(PPh₃)₄ and Pd(dppf)Cl₂, while bases such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often employed. nih.govnih.govmdpi.com Solvents can range from toluene (B28343) to aqueous mixtures of dioxane. nih.govtubitak.gov.tr

The Stille cross-coupling, which utilizes organotin compounds, represents another common method for the synthesis of terthiophene and its derivatives under mild conditions. nih.gov

Table 1: Examples of Suzuki Cross-Coupling Reactions for Thiophene Derivatives

Starting Material Coupling Partner Catalyst (mol%) Base Solvent Product Yield (%) Reference
5-Bromo-1H-indazole 2-Thiopheneboronic acid Pd(dppf)Cl₂ K₂CO₃ Dimethoxyethane Good nih.gov
Pentyl 5-bromothiophene-2-carboxylate Phenylboronic acid Not specified Not specified 1,4-Dioxane/H₂O 71.5 tubitak.gov.tr
Pentyl 5-bromothiophene-2-carboxylate 4-Methylphenylboronic acid Not specified Not specified 1,4-Dioxane/H₂O 75.0 tubitak.gov.tr
Pentyl 5-bromothiophene-2-carboxylate 4-Methoxyphenylboronic acid Not specified Not specified 1,4-Dioxane/H₂O 80.2 tubitak.gov.tr
3-Bromothiophene Cyclopropylboronic acid Pd(OAc)₂ (0.25-1) / SPhos (0.5-2) K₃PO₄ Toluene 69-93 nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidine Arylboronic acids Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane Good mdpi.com

Intramolecular Cyclization and Ring-Closure Reactions

The formation of the fused bicyclic 5,6-dihydro-4H-cyclopenta[b]thiophene core relies on cyclization reactions that build the ring system from a suitable acyclic or monocyclic precursor. researchgate.net A key strategy for preparing the ketone intermediate, 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one, involves an intramolecular Friedel-Crafts cyclization. researchgate.net This type of reaction typically uses a Lewis acid to promote the cyclization of a thiophene derivative bearing an acyl chloride or carboxylic acid side chain at the appropriate position.

Alternative ring-closure strategies to form the thiophene ring itself often involve the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide. nih.gov Base-catalyzed intramolecular cyclization is another established method, where a precursor containing the necessary functional groups is induced to cyclize and form the thiophene ring. researchgate.net For instance, the reaction of β-chlorovinyl aldehydes with ethyl 2-mercaptoacetate can lead to the formation of a thiophene ring fused to another ring system. researchgate.net Such ring-closure reactions are fundamental to constructing the core heterocyclic scaffold before further functionalization or modification. nih.gov

Green Chemistry Principles in the Synthesis of this compound Derivatives

Adopting green chemistry principles in the synthesis of heterocyclic compounds is an area of increasing importance, aiming to reduce environmental impact through safer and more efficient processes. While specific green chemistry literature for this compound is not abundant, principles applied to analogous structures can be extrapolated.

One key principle is the use of environmentally benign solvents, with water being the ideal. rsc.org For example, the direct oxidation of 2,3-cyclopentenopyridine analogues, which are structurally related to the cyclopenta[b]thiophene system, has been achieved with high yield and selectivity in water using a manganese catalyst. rsc.org This approach avoids the use of volatile organic compounds.

Another green strategy is the use of microwave-assisted synthesis. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds in water, demonstrating its potential for creating thiophene derivatives more efficiently. nih.gov

Furthermore, the development of novel reactor technologies, such as the high-pressure Q-tube system, offers a safer and more efficient alternative to conventional heating for cyclocondensation reactions. nih.gov This method boasts a broad substrate scope, simple work-up procedures, and high atom economy, aligning with multiple green chemistry goals. nih.gov The application of such principles and technologies could lead to more sustainable synthetic routes for this compound and its derivatives.

Stereochemical Aspects and Asymmetric Synthesis of 5,6 Dihydro 4h Cyclopenta B Thiophen 4 Ol

Enantioselective and Diastereoselective Synthetic Routes to Chiral 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-ol

The synthesis of chiral this compound in an enantiomerically enriched or pure form can be achieved through various asymmetric synthetic strategies. These methods primarily involve the enantioselective reduction of the corresponding prochiral ketone, 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one, or the diastereoselective functionalization of a chiral precursor.

One of the most common approaches to obtaining chiral alcohols is the asymmetric reduction of ketones. This can be accomplished using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation. For instance, catalysts based on ruthenium, rhodium, or iridium, complexed with chiral ligands, have been extensively used for the enantioselective reduction of a wide variety of ketones. While specific studies on the asymmetric reduction of 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one are not widely reported, the principles of these reactions are well-established. For example, the Noyori-type catalysts, which are ruthenium complexes with chiral diamine and phosphine (B1218219) ligands, are highly effective for the asymmetric transfer hydrogenation of aromatic and heteroaromatic ketones, often providing high yields and excellent enantiomeric excesses (ee).

Another potential route involves the use of biocatalysis. Enzymes, particularly alcohol dehydrogenases (ADHs), can exhibit high stereoselectivity in the reduction of ketones. mdpi.com The use of whole-cell systems or isolated enzymes offers a green and efficient alternative to metal-based catalysts. The stereochemical outcome of the enzymatic reduction can often be predicted based on the enzyme's substrate specificity, and a wide range of ADHs are available, allowing for the synthesis of both enantiomers of a chiral alcohol. mdpi.com

Diastereoselective routes to chiral derivatives of this compound can be designed by introducing a chiral auxiliary or a second stereocenter into the molecule. For example, the reaction of a chiral derivative of the cyclopentanone (B42830) ring with a thiophene (B33073) precursor could lead to the formation of diastereomers that can be separated. A notable strategy involves the post-functionalization of pre-formed metal complexes. For instance, the η6-coordination of a pincer-metal complex with a chiral TRISPHAT anion can lead to the formation of diastereomerically pure derivatives. researchgate.net

The following table summarizes some representative examples of enantioselective reduction of ketones, which could be applicable to the synthesis of chiral this compound.

Catalyst/EnzymeSubstrateProductYield (%)ee (%)Reference
(R,R)-Noyori CatalystAcetophenone(R)-1-Phenylethanol>99>99 researchgate.net
Alcohol Dehydrogenase (RasADH)1,4-Diphenylbutane-1,4-dione(1S,4S)-1,4-Diphenylbutane-1,4-diol82>99 mdpi.com
(R)-CBS CatalystPropiophenone(R)-1-Phenyl-1-propanol9597 researchgate.net

Chiral Resolution Techniques for this compound Enantiomers

When an enantioselective synthesis is not feasible or when a racemic mixture of this compound is obtained, the separation of the enantiomers is necessary to obtain the pure chiral forms. Chiral resolution techniques are employed for this purpose, with chiral chromatography and enzymatic resolution being the most common methods.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and widely used for the resolution of a broad range of racemic compounds, including alcohols. researchgate.netnih.govnih.govmdpi.comresearchgate.net The choice of the mobile phase and the specific type of polysaccharide-based CSP are crucial for achieving good separation. While a specific HPLC method for the resolution of this compound has not been detailed in the literature, the general principles of chiral HPLC suggest that a screening of different polysaccharide-based columns and mobile phase compositions would likely lead to a successful separation.

Enzymatic kinetic resolution is another effective method for obtaining enantiomerically enriched alcohols. encyclopedia.pubnih.gov This technique relies on the ability of an enzyme, typically a lipase (B570770), to selectively acylate or deacylate one enantiomer of a racemic alcohol at a much faster rate than the other. encyclopedia.pub This results in a mixture of one enantiomer of the alcohol and the ester of the other enantiomer, which can then be separated. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, which is often very high. For example, Candida antarctica lipase B (CALB) is a widely used enzyme for the kinetic resolution of secondary alcohols. researchgate.net The reaction can be performed in organic solvents using an acyl donor such as vinyl acetate.

The table below provides examples of chiral resolution of racemic alcohols using different techniques.

MethodRacemic SubstrateChiral Selector/EnzymeProductsee (%)Reference
Chiral HPLCrac-1-PhenylethanolChiralpak AD-H(R)- and (S)-1-Phenylethanol>99 researchgate.net
Enzymatic Kinetic Resolutionrac-1-PhenylethanolCandida antarctica Lipase B (CALB)(R)-1-Phenylethanol and (S)-1-Phenylethyl acetate>99 encyclopedia.pub
Chiral HPLCrac-ThalidomideChiralcel OJ-H(R)- and (S)-Thalidomide>99 mdpi.com

Stereoconvergent and Stereodivergent Transformations of this compound Derivatives

Once the chiral enantiomers of this compound are obtained, they can be used as building blocks for the synthesis of more complex chiral molecules. Stereoconvergent and stereodivergent transformations are advanced synthetic strategies that allow for the conversion of a racemic mixture or a single enantiomer into a specific stereoisomer of the product.

Stereoconvergent synthesis aims to convert a racemic starting material into a single enantiomer of the product. rsc.orgacs.org This is often achieved through a dynamic kinetic resolution process, where the starting enantiomers are interconverted under the reaction conditions, and one is selectively transformed into the desired product. For example, a racemic secondary alcohol can be converted to a single enantiomer of a product through a combination of an enzymatic resolution and a racemization catalyst. encyclopedia.pub

Stereodivergent synthesis allows for the formation of any possible stereoisomer of a product from a common chiral starting material. nih.govrepec.orgthieme-connect.de This is a highly valuable strategy as it provides access to all stereoisomers of a molecule for biological testing or as chiral ligands. For instance, a single enantiomer of a secondary alcohol can be converted into either enantiomer of a tertiary alcohol by a two-step sequence involving the formation of a boronic ester and subsequent reaction with an organolithium reagent in the presence of a chiral ligand. nih.govrepec.org The choice of the ligand determines the stereochemical outcome of the reaction.

The following table illustrates the concepts of stereoconvergent and stereodivergent synthesis with examples from the literature.

TransformationStarting MaterialProductKey FeaturesReference
Stereoconvergent SynthesisRacemic secondary ortho-bromobenzyl alcoholsChiral fluorenolsPd(II)/chiral norbornene cooperative catalysis rsc.org
Stereodivergent SynthesisChiral secondary alcoholsChiral tertiary alcoholsTwo-step sequence via boronic esters nih.govrepec.org
StereoinversionChiral secondary alcoholsInverted secondary sulfonamidesIron-catalyzed intramolecular substitution nih.gov

Chemical Transformations and Derivatization Strategies of 5,6 Dihydro 4h Cyclopenta B Thiophen 4 Ol

Reactions Involving the Hydroxyl Group of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-ol

The hydroxyl group at the 4-position is a primary site for the chemical transformation of this compound. Its presence allows for O-functionalization, oxidation to the corresponding ketone, and nucleophilic substitution reactions, thereby providing access to a wide range of derivatives.

The conversion of the hydroxyl group into esters and ethers is a fundamental strategy to modify the properties of this compound.

Esterification: The formation of esters can be achieved through various established methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common approach masterorganicchemistry.commasterorganicchemistry.com. For more sensitive substrates or to achieve higher yields, the use of acyl chlorides or acid anhydrides in the presence of a base is effective byjus.com. The Mitsunobu reaction offers a mild alternative for esterification, particularly for secondary alcohols, proceeding via an oxidation-reduction condensation with a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) organic-chemistry.orgresearchgate.net. This reaction is known for its stereospecific inversion of the alcohol's stereocenter researchgate.net.

Etherification: The synthesis of ethers from this compound can be accomplished through several routes. The Williamson ether synthesis, a classical method, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide wordpress.com. However, for secondary alcohols, acid-catalyzed dehydration to form symmetrical ethers can be complicated by competing elimination reactions masterorganicchemistry.comlibretexts.org. More modern and milder methods, such as reductive etherification using an aldehyde or ketone in the presence of a reducing agent, provide a versatile alternative nih.gov. The Mitsunobu reaction can also be adapted for ether synthesis by using a phenolic pronucleophile scribd.com. Additionally, silyl (B83357) ethers, which can serve as protecting groups, can be formed by reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride, in the presence of a base.

Table 1: Representative O-Functionalization Reactions of Secondary Alcohols
Reaction TypeReagents and ConditionsProductKey Features
Fischer Esterification Carboxylic acid (R'COOH), Acid catalyst (e.g., H₂SO₄), HeatEster (R-OC(O)R')Equilibrium-driven; best with excess alcohol or removal of water. masterorganicchemistry.commasterorganicchemistry.com
Acylation Acyl chloride (R'COCl) or Acid anhydride (B1165640) ((R'CO)₂O), Base (e.g., Pyridine)Ester (R-OC(O)R')Generally high-yielding and proceeds under mild conditions. byjus.com
Mitsunobu Esterification R'COOH, PPh₃, DEAD or DIADEster (R-OC(O)R')Mild conditions; results in inversion of stereochemistry. organic-chemistry.orgresearchgate.net
Williamson Ether Synthesis 1. Strong base (e.g., NaH) 2. Alkyl halide (R'X)Ether (R-OR')Classic method; potential for elimination side reactions with secondary halides. wordpress.com
Reductive Etherification Aldehyde/Ketone, Reducing agent (e.g., Et₃SiH), Lewis acid catalystEther (R-OR')Versatile method for unsymmetrical ethers under mild conditions. nih.gov
Silyl Ether Formation Silyl halide (e.g., TBDMSCl), Base (e.g., Imidazole)Silyl Ether (R-OSiR'₃)Forms a common protecting group for alcohols.

The oxidation of the secondary alcohol in this compound to its corresponding ketone, 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one, is a crucial transformation. This ketone serves as a versatile intermediate for further functionalization, particularly of the adjacent cyclopentane (B165970) ring. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired reaction conditions and the presence of other sensitive functional groups.

Commonly used "strong" oxidants include chromic acid (H₂CrO₄), which can be generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), or from sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) in acid masterorganicchemistry.comclockss.org. Milder oxidizing agents are also highly effective and often preferred to avoid over-oxidation or side reactions. These include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are typically used in dichloromethane (B109758) (CH₂Cl₂) ntu.ac.uk. Other modern and selective methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation masterorganicchemistry.com.

Table 2: Common Reagents for the Oxidation of Secondary Alcohols to Ketones
Reagent/MethodTypical ConditionsKey Features
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0°C to room temperatureStrong oxidant, acidic conditions. clockss.org
Pyridinium Chlorochromate (PCC) CH₂Cl₂, room temperatureMilder than Jones reagent, avoids over-oxidation. ntu.ac.uk
Pyridinium Dichromate (PDC) CH₂Cl₂ or DMF, room temperatureSimilar to PCC, versatile solvent choice. ntu.ac.uk
Swern Oxidation ((COCl)₂, DMSO, Et₃N) CH₂Cl₂, low temperature (-78°C)Mild, avoids heavy metals, requires low temperatures. masterorganicchemistry.com
Dess-Martin Periodinane (DMP) CH₂Cl₂, room temperatureMild, neutral conditions, commercially available. masterorganicchemistry.com

Direct nucleophilic substitution of the hydroxyl group is challenging due to its poor leaving group nature (hydroxide ion, OH⁻). Therefore, a two-step process is typically employed. First, the hydroxyl group is converted into a better leaving group, such as a tosylate (-OTs) or a mesylate (-OMs), by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine (B92270) nih.govmasterorganicchemistry.com. This transformation occurs with retention of the stereochemistry at the carbon atom libretexts.orglibretexts.org.

Once the tosylate or mesylate is formed, it can readily undergo Sₙ2 reactions with a variety of nucleophiles, leading to the introduction of new functional groups at the 4-position with inversion of stereochemistry ntu.ac.ukchemistrysteps.com. This allows for the synthesis of derivatives such as azides, halides, and nitriles, which are valuable precursors for further synthetic manipulations.

Table 3: Two-Step Nucleophilic Substitution of Secondary Alcohols
StepReagents and ConditionsIntermediate/ProductKey Features
1. Activation of Alcohol TsCl or MsCl, Pyridine, CH₂Cl₂Tosylate or MesylateConverts -OH into a good leaving group with retention of stereochemistry. nih.govmasterorganicchemistry.com
2. Nucleophilic Substitution Nucleophile (e.g., NaN₃, NaCN, LiBr)Substituted ProductSₙ2 reaction proceeds with inversion of stereochemistry. ntu.ac.ukchemistrysteps.com

Functionalization of the Thiophene (B33073) Ring in this compound Derivatives

The thiophene ring in the this compound system is susceptible to electrophilic aromatic substitution, providing a means to introduce a variety of functional groups. The reactivity of the thiophene ring is generally greater than that of benzene (B151609) organic-chemistry.org. The primary positions for substitution are the C2 and C3 atoms.

Electrophilic substitution reactions such as nitration and halogenation can be performed on the thiophene ring. For instance, nitration of the related 4,5-dihydro-5-methyl-6H-cyclopenta[b]thiophene-6-one has been shown to yield a mixture of nitro-substituted isomers organic-chemistry.org. The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can be employed to introduce a formyl group onto electron-rich thiophenes organic-chemistry.orgwikipedia.orgyoutube.com. Furthermore, derivatives such as 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid have been synthesized, indicating that functionalization at the C2 position is a viable strategy libretexts.orgresearchgate.net.

Functionalization of the Cyclopentane Ring in this compound Derivatives

Functionalization of the fused cyclopentane ring often begins with the ketone derivative, 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one. The presence of the carbonyl group activates the adjacent methylene (B1212753) groups (at the C5 position) for various reactions.

One common reaction is α-halogenation, where a halogen atom is introduced at the position adjacent to the carbonyl group. This can be achieved using reagents such as N-bromosuccinimide (NBS) for bromination. The resulting α-halo ketone is a versatile intermediate for subsequent nucleophilic substitution or elimination reactions.

The ketone can also undergo aldol-type condensation reactions with aldehydes or ketones in the presence of an acid or base catalyst. This reaction forms a new carbon-carbon bond at the C5 position, leading to the introduction of a variety of substituents and the potential for further cyclization reactions.

Annulation and Fused Heterocyclic Ring System Formation from this compound Precursors

The this compound scaffold, particularly its oxidized ketone form, is an excellent precursor for the construction of more complex, fused heterocyclic systems. These annulation reactions significantly expand the structural diversity of the cyclopenta[b]thiophene family.

For example, the ketone can be used in the Gewald reaction, which involves reacting an α-methylene ketone with a cyano-activated methylene compound and elemental sulfur in the presence of a base to form a new, fused thiophene ring mdpi.orgumich.eduthieme-connect.comarkat-usa.org. This provides a direct route to thieno-fused systems.

Condensation of the ketone with hydrazines can lead to the formation of fused pyrazole (B372694) rings clockss.orgresearchgate.netnih.govresearchgate.netrsc.org. Similarly, reaction with amidines or related N-C-N synthons can be used to construct fused pyrimidine (B1678525) rings organic-chemistry.orgnih.govmdpi.comcore.ac.uklookchem.com. These cyclocondensation reactions typically involve the initial formation of an enamine or enolate from the ketone, followed by intramolecular cyclization and dehydration or another elimination step to yield the final aromatic fused system. Such strategies have been employed to synthesize a wide range of thieno[2,3-b]pyridine (B153569) and related fused heterocyclic structures google.com.

Development of Complex Polycyclic and Spiro Architectures Incorporating the Cyclopenta[b]thiophene Core

The strategic functionalization of the this compound scaffold and its corresponding ketone, 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one, serves as a gateway to a diverse array of complex molecular architectures. These intricate structures, which include polycyclic aromatic systems and spirocyclic compounds, are of significant interest in materials science and medicinal chemistry. The reactivity of the ketone and alcohol functionalities allows for the application of various synthetic methodologies to construct fused-ring systems and spiro-annulated derivatives, thereby expanding the chemical space accessible from this versatile thiophene-based building block.

Annulation Strategies for Polycyclic Systems

The construction of polycyclic frameworks from 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one can be achieved through annulation reactions that build additional rings onto the core structure. While specific examples for this exact ketone are not extensively documented, the reactivity of the closely related 5,6-dihydrobenzo[b]thiophen-7(4H)-one provides a strong model for potential transformations. rsc.org These reactions typically involve the initial formation of a reactive intermediate from the ketone, which then undergoes cyclization to form a new fused ring.

One such approach is the Gewald reaction, which could be adapted to synthesize fused aminothiophenes. By reacting the cyclopenta[b]thiophenone with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base, a new thiophene ring could be annulated onto the existing framework. Another potential strategy involves the Friedländer annulation, where the α-methylene group of the ketone reacts with a 2-aminobenzaldehyde (B1207257) derivative to construct a fused quinoline (B57606) ring system.

A documented method for creating a larger, more complex polycyclic structure from a related ketone is the McMurry reaction. researchgate.net This reductive coupling of two ketone molecules using a low-valent titanium reagent can produce a dimeric, bridged dithienylethylene. This strategy effectively doubles the size of the core structure and creates a rigid, conjugated system.

Table 1: Representative Annulation and Dimerization Reactions

Starting Material Reagents and Conditions Product Type Potential Application
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one 2-Aminobenzaldehyde, base Fused quinoline Heterocyclic synthesis
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one Malononitrile, sulfur, base Fused aminothiophene Dye synthesis

Spirocyclization Reactions

Spiro compounds, which contain two rings connected by a single common atom, represent another important class of complex molecules that can be accessed from the cyclopenta[b]thiophene core. The carbonyl group of 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one is an ideal anchor point for spirocyclization reactions.

A common strategy involves the reaction of the ketone with a bifunctional reagent that can form a new ring at the carbonyl carbon. For instance, reaction with a 1,2-aminothiol, such as cysteine, could lead to the formation of a spiro-thiazolidinone derivative. Similarly, a three-component reaction involving the ketone, a β-dicarbonyl compound, and an amine could potentially yield complex spiro-piperidine structures.

While direct examples involving 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one are not prevalent in the literature, the synthesis of spiro[cyclopenta[b]pyrrole-5,2′-indene] derivatives from a related cyclopentanone (B42830) system highlights the feasibility of such transformations. researchgate.net This suggests that a reaction between 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one and a suitable bis-electrophile, such as ninhydrin, could lead to the formation of novel spiro-indane derivatives.

Table 2: Potential Spirocyclization Strategies

Starting Material Reagents and Conditions Spiro Ring System Potential Application
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one Cysteine, acid catalyst Thiazolidinone Medicinal chemistry
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one Ninhydrin, base Indane-1,3-dione Materials science

The development of these complex polycyclic and spiro architectures from the readily accessible this compound and its ketone demonstrates the synthetic utility of this heterocyclic core. The ability to construct such intricate and diverse molecular frameworks opens up new avenues for the design and synthesis of novel functional materials and biologically active compounds.

Spectroscopic Characterization and Structural Elucidation of 5,6 Dihydro 4h Cyclopenta B Thiophen 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol and its derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a derivative, 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester, specific proton signals are observed. researchgate.net A singlet at 14.93 ppm corresponds to the hydroxyl proton (OH), while a singlet at 9.44 ppm is assigned to the imine proton (=CH). researchgate.net A multiplet in the range of 8.20-7.27 ppm is attributed to the six aromatic protons of the naphthalene (B1677914) ring. researchgate.net The protons of the cyclopentane (B165970) ring appear as two triplets at 3.03-2.85 ppm (4H) and a multiplet at 2.46-2.22 ppm (2H). researchgate.net A singlet at 3.99 ppm corresponds to the three protons of the methyl ester group (COOMe). researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts in ¹³C NMR are influenced by the electronic environment of each carbon atom. For instance, carbons in aromatic rings typically appear in the range of 125-150 ppm, while those in C=C double bonds are found between 115-140 ppm. libretexts.org Carbons attached to an oxygen atom in an alcohol (RCH₂OH) resonate in the 50-65 ppm range. libretexts.org In the case of 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester, a series of signals are observed in the ¹³C NMR spectrum, confirming the presence of the different carbon environments within the molecule, with chemical shifts ranging from 27.50 to 164.71 ppm. researchgate.net

Table 1: Representative NMR Data for a Derivative of this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
OH 14.93 (s, 1H) -
=CH 9.44 (s, 1H) -
Ar-H 8.20-7.27 (m, 6H) 109.93, 118.92, 120.44, 123.17, 124.79, 127.40, 128.83, 130.32, 136.64, 146.45, 153.55, 158.86
CH₂ (cyclopentane) 3.03-2.85 (t, 4H) 27.50, 28.81, 29.78, 30.72
CH₂ (cyclopentane) 2.46-2.22 (m, 2H) 49.69, 51.14, 54.05
COOMe 3.99 (s, 3H) 164.71

Data for 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing its vibrational modes.

In thiophene (B33073) derivatives, characteristic vibrational bands can be observed. The C-H stretching vibrations in aromatic compounds typically appear in the range of 3100-3000 cm⁻¹. primescholars.comglobalresearchonline.net The in-plane C-H bending vibrations are expected between 1400-1000 cm⁻¹, and the out-of-plane bending vibrations occur in the 1000-750 cm⁻¹ region. primescholars.com For substituted thiophenes, C-C stretching vibrations are observed in the regions of 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.org The C-S stretching vibration in the thiophene ring can be identified in the range of 852-608 cm⁻¹. iosrjournals.org

For derivatives containing a hydroxyl group, a broad O-H stretching band is typically observed in the IR spectrum around 3200-3600 cm⁻¹. The C=O stretching vibration in a carboxylic acid or ester derivative is found around 1680-1740 cm⁻¹. jetir.org For instance, in 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester, the IR spectrum shows a C=O stretch at 1701.2 cm⁻¹, a C=N stretch at 1560.6 cm⁻¹, a C=C stretch at 1453.4 cm⁻¹, a C-O stretch at 1308.4 cm⁻¹, and a C-N stretch at 1046.2 cm⁻¹. researchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies for Thiophene Derivatives

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch 3100-3000 primescholars.comglobalresearchonline.net
C-H In-plane Bend 1400-1000 primescholars.com
C-H Out-of-plane Bend 1000-750 primescholars.com
Thiophene Ring C-C Stretch 1532-1347 iosrjournals.org
Thiophene Ring C-S Stretch 852-608 iosrjournals.org
O-H Stretch (Alcohol) 3600-3200
C=O Stretch (Ester) 1740-1680 jetir.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For thiophene derivatives, various ionization methods can be employed, such as electron impact (EI) and atmospheric pressure chemical ionization (APCI). osti.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. researchgate.net

The fragmentation of thiophene-S-oxides, which are related to the oxidized products of thiophenes, shows characteristic losses of oxygen (O-loss) for sulfoxides and sulfur monoxide (SO-loss) for sulfones. osti.gov In the analysis of alcoholic beverages, volatile thiols require derivatization to be detectable by electrospray ionization mass spectrometry (ESI-MS). researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for the analysis of thiophene derivatives in complex mixtures like petroleum products. chemindigest.comnih.gov

For this compound and its derivatives, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroxyl group, water, and potentially cleavage of the cyclopentane ring. The structures of the synthesized phenyl-tolane type liquid crystals based on the 5,6-dihydro-4H-cyclopenta[b]thiophene core were confirmed by mass spectrometry. bohrium.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For derivatives of this compound, X-ray crystallography can confirm the fused ring structure and the stereochemistry of the hydroxyl group. The crystal structure of 4,5-Dihydro-cyclo-penta-[b]thio-phen-6-one, a related ketone, reveals that the molecule is essentially planar. researchgate.net In some thiophene derivatives, the crystal packing is influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netresearchgate.net For instance, in the crystal structure of 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, eight-membered {⋯HNCS}₂ synthons form between centrosymmetrically related molecules. researchgate.net The analysis of a cyclopenta-fused macrocyclic tetraradicaloid containing dibenzo[b,d]thiophene units showed a rigid, slightly distorted coplanar π-conjugated skeleton. nih.gov

The solid-state structure of this compound itself would reveal the conformation of the cyclopentanol (B49286) ring and its fusion to the thiophene ring, as well as any intermolecular hydrogen bonding involving the hydroxyl group.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Since this compound contains a stereocenter at the carbon bearing the hydroxyl group (C4), it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the enantiomeric purity and the absolute configuration of chiral molecules.

For a chiral alcohol like this compound, the synthesis of a single enantiomer or the separation of a racemic mixture would necessitate the use of chiroptical methods to verify the enantiomeric excess and assign the absolute configuration (R or S) to each enantiomer.

Computational and Theoretical Investigations of 5,6 Dihydro 4h Cyclopenta B Thiophen 4 Ol

Electronic Structure Analysis: HOMO/LUMO Energy Levels and Optical Band Gaps

The electronic properties of conjugated organic molecules, including those with a thiophene (B33073) core, are primarily governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate an electron, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO levels is known as the energy gap (or optical band gap), which is a critical parameter for determining a molecule's potential use in optoelectronic devices.

Computational methods like DFT are used to calculate the energies of these orbitals. While direct computational data for 5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol is not abundant in published literature, analysis of closely related thiophene-fused cyclopentane (B165970) derivatives provides a strong basis for prediction. For instance, studies on α,α-disubstituted-4H-cyclopenta[2,1-b;3,4-b']dithiophene derivatives show that the nature of substituents on the cyclopentane ring significantly influences the HOMO-LUMO gap. ub.ac.idresearchgate.net

Below is a table of representative HOMO/LUMO energies and band gaps for related thiophene-fused compounds, calculated using DFT (B3LYP functional), which illustrates the range of values that could be expected.

Compound SeriesBridge/SubstituentHOMO (eV)LUMO (eV)Energy Gap (eV)
DBDT-CH₂--5.21-0.984.23
DBDTC=O-5.85-1.744.11
BBDTC=O-5.99-3.762.23
BBDTC=S-5.48-3.821.66

This table is generated based on data from related compounds to illustrate typical computational results. DBDT refers to α,α-ditert-butyl-4H-cyclopenta[2,1-b;3,4-b']dithiophene and BBDT refers to bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4-b]dithiophene. Data sourced from studies using DFT B3LYP methodology. ub.ac.idresearchgate.net

Reaction Mechanism Elucidation through Quantum Chemical Calculations (e.g., DFT, B3LYP)

Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions, allowing researchers to understand reaction pathways, identify transition states, and calculate activation energies. For this compound, such methods could be used to study reactions like oxidation of the alcohol to the corresponding ketone (5,6-dihydro-4H-cyclopenta[b]thiophen-4-one), dehydration to form an alkene, or its role as a ligand precursor in organometallic catalysis. researchgate.net

The B3LYP functional, a hybrid DFT method, is frequently employed for its balance of accuracy and computational cost in studying reaction mechanisms. diva-portal.org The process involves:

Geometry Optimization: The three-dimensional structures of the reactant (the alcohol), products, and any intermediates are optimized to find their lowest energy states.

Transition State Search: A search is conducted for the saddle point on the potential energy surface that connects the reactant to the product. This is the transition state, which represents the highest energy barrier of the reaction.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For example, studying the oxidation of the alcohol would involve modeling the interaction with an oxidizing agent. The calculations would determine the activation energy required for the reaction to proceed, providing insight into its feasibility and kinetics.

Conformational Analysis and Molecular Dynamics Simulations

The this compound molecule possesses conformational flexibility, primarily due to the non-aromatic cyclopentane ring and the rotatable hydroxyl group. The cyclopentane ring can adopt various puckered conformations (envelope, twist), and the hydroxyl group can be oriented in either an axial or equatorial-like position relative to the ring.

Conformational analysis aims to identify the most stable conformer(s) of the molecule. This is typically done by systematically exploring the potential energy surface. A common computational protocol involves an initial scan using a less computationally expensive method, like the semi-empirical PM6 method, to identify a set of low-energy conformers. researchgate.net These candidate structures are then re-optimized at a higher level of theory, such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-311+G(d,p)), to determine their relative energies with greater accuracy. researchgate.net

Molecular dynamics (MD) simulations could further investigate the dynamic behavior of the molecule over time, showing how it transitions between different conformations and how it might interact with solvent molecules. These simulations provide a more realistic picture of the molecule's behavior in a condensed phase.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating NMR chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for a given molecule (and a reference standard like tetramethylsilane, TMS), one can predict the chemical shifts that would be observed experimentally. While experimental NMR data exists for derivatives like methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate mdpi.org, computational predictions for the title compound would help assign specific peaks to specific nuclei.

Below is a hypothetical table showing the kind of data a TD-DFT calculation might yield for the main absorption peak.

Transition TypeMain Orbital ContributionPredicted λmax (nm)Oscillator Strength (f)
π → π*HOMO → LUMO~260 - 290> 0.1

This table is illustrative, based on typical results for thiophene-containing compounds. The actual values would require specific TD-DFT calculations.

Computational Design and Optimization of this compound Derivatives for Targeted Properties

One of the most powerful applications of computational chemistry is the in silico design of new molecules with enhanced or specific properties. Starting with the core structure of this compound, researchers can computationally screen a virtual library of derivatives to identify candidates for specific applications, such as improved optical or electronic properties.

The process involves:

Defining a Target Property: This could be a smaller HOMO-LUMO gap for better conductivity, a specific absorption wavelength for a dye, or improved binding affinity to a biological target.

Systematic Modification: The parent structure is modified by adding various functional groups at different positions. For instance, electron-donating groups (like -OCH₃, -NH₂) or electron-withdrawing groups (like -NO₂, -CN) could be added to the thiophene ring.

High-Throughput Screening: The properties of these virtual derivatives are then calculated using DFT. This allows for rapid evaluation without the need for chemical synthesis.

Analysis and Selection: By analyzing the structure-property relationships from the computational data, promising candidates can be selected for synthesis and experimental validation.

For example, to create derivatives with a lower band gap for potential use in organic semiconductors, one might computationally explore adding strong electron-donating and electron-withdrawing groups to the thiophene ring to create a "push-pull" system, a well-established strategy for tuning electronic properties. ub.ac.id

Applications and Advanced Functional Materials Based on the 5,6 Dihydro 4h Cyclopenta B Thiophene Scaffold

5,6-Dihydro-4H-cyclopenta[b]thiophen-4-ol as a Versatile Synthetic Building Block

This compound and its corresponding ketone, 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one, are key intermediates in organic synthesis. immograf.comachemblock.com Their reactivity allows for the construction of more complex molecular architectures, positioning them as versatile building blocks for both biologically active compounds and functional materials. researchgate.net

The cyclopenta[b]thiophene framework is a recurring motif in medicinal chemistry, with derivatives exhibiting a range of biological activities, particularly as anticancer agents. The core structure, often derived from precursors like this compound, is a key component in the synthesis of novel therapeutic candidates. ekb.eg

Research has focused on the synthesis of new heterocyclic compounds built upon the related 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold. For instance, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene has been utilized as a starting material to create a library of new thiazole, pyrimidine (B1678525), pyran, pyridine (B92270), and thiazine (B8601807) derivatives. nih.gov Several of these synthesized compounds demonstrated significant cytotoxic activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and central nervous system cancer (SF-268). nih.gov

Similarly, pharmacomodulation of 6-amino-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ones, which are structural isomers of the [b] fused system, has yielded a series of compounds with notable cytotoxic properties, especially against leukemia cell lines. nih.gov Certain derivatives from this series were advanced to in vivo anticancer testing in the hollow fiber assay due to their promising initial activity. nih.gov Friedel-Crafts cyclization is a key reaction to produce these aminocyclopentathiophenones, highlighting the role of cyclization of thiophene-based precursors in creating therapeutically interesting molecules. researchgate.net

The table below summarizes the cytotoxic activity of selected novel heterocyclic compounds derived from a thiophene (B33073) scaffold.

Cell LineCompound 15b (IC50 in µM) nih.govCompound 18 (IC50 in µM) nih.govCompound 21b (IC50 in µM) nih.gov
MCF-7 (Breast) 5.96.37.9
NCI-H460 (Lung) 7.28.19.2
SF-268 (CNS) 8.59.010.4
WI-38 (Normal) >100>100>100
A higher IC50 value indicates lower cytotoxic activity.

Beyond pharmaceuticals, the 5,6-dihydro-4H-cyclopenta[b]thiophene core is a crucial intermediate in the synthesis of fine chemicals and advanced materials. The annelation of a thiophene ring to a cyclopentane (B165970) ring creates a rigid, planar structure that is advantageous for building larger, conjugated systems used in organic electronics. ossila.com The synthesis of tricyclic ketones, such as 9,10-dihydro-4H-benzo acs.orgresearchgate.netcyclohepta[1,2-b]thiophene-4-one, a key pharmaceutical intermediate, underscores the importance of such fused systems. researchgate.net

Ligand Design and Coordination Chemistry Involving this compound Derivatives

The fusion of heterocyclic rings with cyclopentadienyl (B1206354) fragments offers new avenues for ligand design in coordination chemistry and organometallic catalysis. researchgate.net The electronic and structural characteristics of the resulting η⁵-coordinated ligands are fundamentally altered, enabling the development of novel and effective catalysts. researchgate.net

Derivatives of 5,6-dihydro-4H-cyclopenta[b]thiophene are attractive precursors for such ligands. For example, Schiff base compounds, known for their chelating properties in coordination chemistry, can be synthesized from amino-functionalized cyclopenta[b]thiophene derivatives. mdpi.com A Schiff base, 2-[(2-Hydroxy-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester, has been synthesized from 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester, demonstrating the utility of this scaffold in creating multidentate ligands capable of coordinating with metal ions. mdpi.com The development of such heterocycle-fused half-sandwich and sandwich metal complexes, often called heterocenes, has been an active area of research for applications in catalysis, including the industrial synthesis of polyolefins. researchgate.net

Organic Electronic and Optoelectronic Applications of Cyclopenta[b]thiophene Oligomers and Polymers

The rigid and planar structure of the cyclopenta[b]thiophene unit makes it an excellent building block for π-conjugated oligomers and polymers. ossila.com These materials are at the forefront of research in organic electronics and optoelectronics, finding applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.orgnih.govfrontiersin.orgresearchgate.net The ability to modify side chains on the five-membered ring allows for fine-tuning of solubility, film morphology, and electronic properties, which are critical for device performance. ossila.com

Cyclopenta[b]thiophene and its derivatives are integral components of high-performance organic semiconductors used in OFETs. researchgate.netresearchgate.net These transistors are key elements in next-generation electronics such as flexible displays, sensors, and large-area circuits. acs.org Polymers incorporating the cyclopenta[b]thiophene moiety often exhibit favorable charge transport characteristics.

A notable example is the polymer PCPDTBT, which alternates cyclopenta[dithiophene] (CPDT) and benzothiadiazole (BT) units and has been extensively studied for its semiconducting properties. ossila.com Furthermore, copolymers based on cyclopenta[b]thiophene have been developed as n-type (electron-transporting) semiconductors. A series of compounds combining a carbonyl-bridged bithiazole with a dioxocyclopentene-annelated thiophene showed promising n-channel OFET characteristics, with electron mobilities reaching up to 0.011 cm²/Vs. nih.gov High charge carrier mobilities are crucial for fast-switching transistors. In another study, OFETs based on a CDT-BTZ donor-acceptor copolymer, processed into highly aligned single fibers, demonstrated exceptionally high mobilities of up to 5.5 cm²/Vs. nih.gov

The table below presents performance data for selected OFETs based on cyclopenta[b]thiophene derivatives.

Semiconductor MaterialDevice ConfigurationMobility (cm²/Vs)On/Off RatioReference
Carbonyl-bridged bithiazole and dioxocyclopentene-annelated thiopheneSolution-processed thin film0.011 (electron)10⁸ nih.gov
CDT-BTZ donor-acceptor copolymerSingle fiber5.5 (hole)- nih.gov
Poly(3-hexylthiophene) / DH-6T compositeSpin-coated thin film0.019 (hole)- researchgate.net

OLEDs are a major commercial success of organic electronics, used in displays for everything from smartphones to televisions. researchgate.netjmaterenvironsci.com The technology relies on organic materials that emit light when an electric current is passed through them. jmaterenvironsci.com Thiophene-based materials, including those derived from the cyclopenta[b]thiophene scaffold, are valuable as emitters or charge-transporting layers in OLED devices due to their electronic properties and stability. beilstein-journals.orgnih.gov

Thienothiophenes, which are composed of two fused thiophene rings, are electron-rich and planar systems that serve as excellent building blocks for OLED materials. beilstein-journals.org A donor-π-acceptor type compound incorporating a thieno[3,2-b]thiophene (B52689) linker was designed and used as an emitter in a solution-processed OLED. beilstein-journals.orgnih.gov This device exhibited green-light emission with a maximum external quantum efficiency of 4.61% and a current efficiency of 10.6 cd/A, demonstrating the potential of these materials in creating efficient light-emitting devices. beilstein-journals.orgnih.gov The development of such materials is key to producing OLEDs with high brightness, efficiency, and long operational lifetimes, which are crucial for display and lighting applications. arxiv.org

The performance of an OLED based on a thienothiophene derivative is summarized below.

Emitter MaterialEmission ColorMax. External Quantum Efficiency (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Reference
DMB-TT-TPAGreen (512 nm)4.6110.66.70 beilstein-journals.orgnih.gov

Surface Adsorption and Corrosion Inhibition Studies of Cyclopenta[b]thiophene Derivatives

There is no specific research available on the surface adsorption and corrosion inhibition properties of This compound . However, the broader class of thiophene derivatives has been extensively studied as effective corrosion inhibitors for various metals, particularly steel, in acidic environments. researchgate.netcapes.gov.brresearchgate.net The insights from these studies can provide a basis for understanding the potential of cyclopenta[b]thiophene derivatives in this application.

The corrosion inhibition capabilities of thiophene compounds are largely attributed to the presence of the sulfur atom in the thiophene ring, as well as other heteroatoms and π-electrons in their molecular structure. mdpi.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. mdpi.com This adsorption can occur through physical (electrostatic) interactions or chemical bonding (chemisorption). researchgate.net

Studies on various thiophene derivatives have shown that their inhibition efficiency increases with concentration. researchgate.netcapes.gov.br For example, research on the corrosion of carbon steel in hydrochloric acid has demonstrated that certain thiophene derivatives can achieve high inhibition efficiencies. researchgate.net The mode of inhibition can be mixed-type, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

The adsorption of these inhibitors on the metal surface often follows established adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.net The effectiveness of a thiophene-based inhibitor can be influenced by the presence of other functional groups in the molecule. For instance, the introduction of amine groups to the thiophene ring has been shown to enhance corrosion inhibition. capes.gov.br

The following table presents data on the corrosion inhibition efficiency of several thiophene derivatives on steel in acidic media, as reported in the literature. It is crucial to note that This compound is not included in these studies, but the data illustrates the general effectiveness of the thiophene scaffold as a corrosion inhibitor.

InhibitorMetalCorrosive MediumMax. Inhibition Efficiency (%)Reference
Thiophene derivative (B)Carbon Steel1 M HCl>90 researchgate.net
2-Ethylamine thiopheneSteel0.5 M H₂SO₄98 capes.gov.br
5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone (TBCP)Steel0.5 M H₂SO₄87 researchgate.net
Double thiophene Schiff base-copper complexQ235 Carbon Steel-93 mdpi.com

Table 2: Corrosion Inhibition Efficiency of Various Thiophene Derivatives on Steel.

The study of thiophene adsorption on transition metal surfaces provides further insight into the fundamental interactions that govern corrosion inhibition. researchgate.net These studies reveal that the adsorption geometry and the electronic interactions between the thiophene molecule and the metal surface are key factors in the formation of a stable protective layer. researchgate.net

Given the established efficacy of thiophene compounds as corrosion inhibitors, it is plausible that This compound and its derivatives could also exhibit protective properties. The presence of the hydroxyl group and the fused ring system might influence its adsorption behavior and inhibition efficiency. However, without specific experimental data, this remains a hypothesis that would require dedicated research to verify.

Q & A

Q. What are the established synthetic routes for preparing 5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol derivatives, and what reaction conditions are critical for success?

A common method involves hydrolyzing ester precursors under alkaline conditions. For example, methyl 6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate can be refluxed in a KOH solution (H₂O/EtOH, 1:1 v/v) for 4 hours, followed by extraction with EtOAc and drying over MgSO₄ to yield the dihydrothiophene core . Key parameters include temperature control during reflux (to avoid side reactions) and solvent polarity for efficient extraction.

Q. How can NMR and X-ray crystallography be utilized to confirm the structure of cyclopenta[b]thiophene derivatives?

  • NMR : Protons on the thiophene ring and adjacent CH₂ groups show distinct splitting patterns. For example, aromatic protons in this compound derivatives exhibit doublets (e.g., δ 7.890 ppm, J = 3.6 Hz for C4H₂S) in 1^1H NMR .
  • X-ray crystallography : Single-crystal studies provide bond lengths and angles (e.g., triclinic crystal system with a = 7.7407 Å, b = 9.1005 Å, and intermolecular C–H···S/O interactions) . Weak diffraction data (θ < 22°) may require constrained refinement models for H-atoms .

Q. What safety protocols are recommended for handling thiophene-based compounds in academic laboratories?

While specific data for this compound are limited, general guidelines for thiophenes include:

  • Avoid skin/eye contact using gloves and goggles.
  • Store sealed at 2–8°C to prevent decomposition .
  • Work in a fume hood due to potential volatility or irritancy .

Advanced Research Questions

Q. How can low reaction yields in the synthesis of substituted cyclopenta[b]thiophenes be optimized?

Low yields (e.g., 17% in iodination reactions ) often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst optimization : Use phase-transfer catalysts or Lewis acids to enhance reactivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Purification : Column chromatography with gradient elution (e.g., CH₂Cl₂/EtOAc from 10% to 50%) improves separation of by-products .

Q. How should researchers address challenges in obtaining high-quality X-ray diffraction data for cyclopenta[b]thiophene derivatives?

Weakly diffracting crystals (common in flexible dihydrothiophene systems) require:

  • Cryogenic data collection : Cooling crystals to 90–100 K reduces thermal motion .
  • High-intensity X-ray sources : Synchrotron radiation improves signal-to-noise ratios.
  • Restrained refinement : Apply riding models for H-atoms and isotropic displacement parameters (Uiso = 1.2Ueq(C)) to mitigate poor data/parameter ratios .

Q. How do substituents on the cyclopenta[b]thiophene core influence reactivity in Grignard addition reactions?

Electron-withdrawing groups (e.g., sulfonyl esters) activate the ketone moiety for nucleophilic attack. For example, 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one reacts with alkyl Grignard reagents to form 5-alkyl derivatives, where steric effects from methyl groups direct regioselectivity . Contrastingly, electron-donating groups (e.g., methoxy) may reduce electrophilicity, requiring harsher conditions.

Q. What methodologies resolve contradictions in spectroscopic data between synthetic batches of cyclopenta[b]thiophene derivatives?

Discrepancies in 1^1H NMR or HRMS data often stem from:

  • Tautomerism : Keto-enol equilibria in dihydrothiophenones can shift proton environments. Confirm tautomeric states via 13^{13}C NMR or IR (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • By-product identification : Use LC-MS or 2D NMR (e.g., HSQC) to detect minor impurities. For example, residual EtOAc in extracts may appear as δ 1.2–1.4 ppm (triplet) in 1^1H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol
Reactant of Route 2
5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.